1-Cyclopentyloxy-6-nitro-benzotriazole
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Overview
Description
1-Cyclopentyloxy-6-nitro-benzotriazole is a benzotriazole derivative characterized by the presence of a cyclopentyloxy group at the first position and a nitro group at the sixth position of the benzotriazole ring. Benzotriazole derivatives are known for their versatile applications in various fields, including medicinal chemistry, material science, and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopentyloxy-6-nitro-benzotriazole typically involves the nitration of 1-cyclopentyloxy-benzotriazole. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to prevent over-nitration. The reaction mixture is then neutralized, and the product is purified through recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is typically isolated through large-scale crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopentyloxy-6-nitro-benzotriazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The cyclopentyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Reduction: 1-Cyclopentyloxy-6-amino-benzotriazole.
Substitution: Various substituted benzotriazole derivatives.
Oxidation: Oxidized benzotriazole derivatives.
Scientific Research Applications
1-Cyclopentyloxy-6-nitro-benzotriazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 1-Cyclopentyloxy-6-nitro-benzotriazole involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the cyclopentyloxy group can enhance the compound’s lipophilicity, facilitating its interaction with biological membranes. The benzotriazole ring can act as an electron donor or acceptor, influencing the compound’s reactivity and binding affinity to various targets .
Comparison with Similar Compounds
- 1-Cyclopentyloxy-benzotriazole
- 1-Cyclopentyloxy-4-nitro-benzotriazole
- 1-Cyclopentyloxy-5-nitro-benzotriazole
Comparison: 1-Cyclopentyloxy-6-nitro-benzotriazole is unique due to the specific positioning of the nitro group, which can significantly influence its chemical reactivity and biological activity compared to other nitro-substituted benzotriazole derivatives. The presence of the cyclopentyloxy group also imparts distinct physicochemical properties, making it a valuable compound for various applications .
Properties
CAS No. |
84670-04-2 |
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Molecular Formula |
C11H12N4O3 |
Molecular Weight |
248.24 g/mol |
IUPAC Name |
1-cyclopentyloxy-6-nitrobenzotriazole |
InChI |
InChI=1S/C11H12N4O3/c16-15(17)8-5-6-10-11(7-8)14(13-12-10)18-9-3-1-2-4-9/h5-7,9H,1-4H2 |
InChI Key |
TVBXWIZOGHJXTF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)ON2C3=C(C=CC(=C3)[N+](=O)[O-])N=N2 |
Origin of Product |
United States |
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